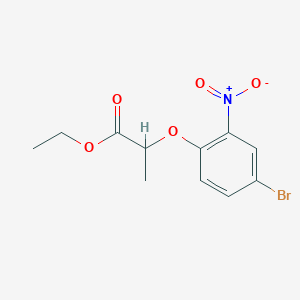

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-nitrophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-5-4-8(12)6-9(10)13(15)16/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLNFWQWRLIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

[3]

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized synthetic intermediate belonging to the class of nitrophenoxy esters.[3] It serves as a critical "gateway molecule" in organic synthesis, primarily utilized to access the 1,4-benzoxazin-3-one scaffold—a privileged structure in medicinal chemistry and agrochemical development.[1][2][3]

This guide details the physicochemical profile, synthetic pathways, and dominant reactivity patterns of this molecule. Particular emphasis is placed on its role as a precursor for reductive cyclization cascades, which yield bicyclic heterocycles used in herbicide safeners and bioactive pharmaceutical agents.

Physicochemical Profile

The molecule features a tri-functionalized benzene ring (ether, nitro, bromo) linked to a propanoate ester. Its reactivity is defined by the orthogonality of these groups: the nitro group (reducible), the ester (electrophilic), and the aryl bromide (cross-coupling partner).

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate |

| Molecular Formula | C₁₁H₁₂BrNO₅ |

| Molecular Weight | 318.12 g/mol |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity/enantiomer) |

| Solubility | Soluble in EtOAc, DCM, Acetone, DMF; Insoluble in Water |

| Key Functional Groups | [1][2][3][4][5][6][7][8] • Nitro (-NO₂): Ortho-position facilitates cyclization.[3]• Bromo (-Br): Para-position enables late-stage Suzuki/Buchwald coupling.[3]• Ethyl Ester: Labile group for amidation or hydrolysis.[3] |

| Chirality | Contains one stereocenter at the propanoate |

Synthetic Pathway: The "Make"[3][10]

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate follows a standard Williamson Ether Synthesis .[3] This protocol is preferred for its operational simplicity and high yield, avoiding the harsh conditions of nucleophilic aromatic substitution (SnAr) that might otherwise be required if the leaving group were on the ring.

Reaction Mechanism

The reaction involves the O-alkylation of 4-bromo-2-nitrophenol with ethyl 2-bromopropionate using a mild base.[3]

Experimental Protocol (Self-Validating)

Reagents:

-

4-Bromo-2-nitrophenol (1.0 eq)[3]

-

Ethyl 2-bromopropionate (1.2 eq)[3]

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in Acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous

in a single portion. The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion.[3] Stir for 15 minutes at room temperature. -

Alkylation: Dropwise add ethyl 2-bromopropionate.

-

Reaction: Heat the mixture to reflux (

C for acetone) for 4–6 hours.-

Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[3] The starting phenol (

, yellow spot) should disappear, replaced by the less polar ester product (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: The residue is typically pure enough for the next step.[3] If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Core Reactivity: The "Use"[3]

The primary value of this molecule lies in its ability to undergo Reductive Cyclization .[3] This transformation constructs the bicyclic benzoxazinone core in a single operation.[3]

Transformation A: Reductive Cyclization to Benzoxazinone

This is the "money step" for drug development.[3] Reducing the nitro group generates an aniline intermediate, which spontaneously (or upon heating) attacks the pendant ester to form a six-membered lactam ring.[3]

Product: 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0).[3]

Mechanism:

-

Reduction:

-

Cyclization: Intramolecular nucleophilic acyl substitution (Amine attacks Ester).[3]

-

Loss of Leaving Group: Ethanol (

) is expelled.[3]

Protocol (Fe/Acetic Acid Method):

-

Why this method? Iron powder in acetic acid is chemoselective; it reduces the nitro group without dehalogenating the aryl bromide (a risk with Pd/H2 hydrogenolysis).[3]

-

Steps: Dissolve the ester in Glacial Acetic Acid. Add Iron powder (5 eq). Heat to

C for 2 hours. Filter hot through Celite. Pour filtrate into ice water. The benzoxazinone product precipitates as a solid (MP: 219–225 °C).[3]

Transformation B: Suzuki-Miyaura Cross-Coupling

The aryl bromide at the 4-position is electronically activated by the ortho-oxygen and meta-nitrogen (in the cyclized form).[3] It serves as an excellent handle for biaryl synthesis.[3]

-

Timing: Coupling can be performed on the linear ester or after cyclization.[3] Performing it after cyclization is generally preferred to avoid side reactions with the nitro group during Pd-catalysis.[3]

Visualization of Reactivity Pathways[3][4]

Figure 1: The divergent synthetic utility of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Applications in R&D

Herbicide Safeners and Agrochemicals

The structural motif of 2-aryloxypropionates is foundational to "fop" herbicides (e.g., Quizalofop).[3] While the subject molecule lacks the pyridine rings typical of commercial herbicides, it is a key intermediate for herbicide safeners —compounds applied to crops to protect them from herbicide damage by inducing detoxification enzymes. The benzoxazinone derivatives synthesized from this ester are known to exhibit this protective activity [1].[3]

Medicinal Chemistry Scaffolds

The 1,4-benzoxazin-3-one core is a "privileged scaffold" found in:

References

-

Sigma-Aldrich. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Sheet. Available at:

-

PubChem. Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Analog Data (Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate). Available at:

-

Organic Chemistry Portal. Synthesis of Benzoxazinones. Available at:

-

ChemicalBook. 4-Bromo-2-nitrophenol Properties & Synthesis. Available at: [3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate | C17H17BrO4 | CID 54249116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Benzoxazinone synthesis [organic-chemistry.org]

Technical Monograph: Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

This guide serves as a technical monograph for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , a specialized chemical intermediate. While the specific CAS number for this propanoate ester is not widely indexed in public commercial catalogs (unlike its acetate analog, CAS 528892-33-3), this guide provides the definitive synthetic, mechanistic, and application data required for its utilization in research and development.

Part 1: Executive Summary & Chemical Identity

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a high-value synthetic intermediate primarily utilized in the development of agrochemicals (aryloxyphenoxypropionate herbicides) and pharmaceutical scaffolds (benzoxazinones). It functions as a "masked" amino-ether; the nitro group serves as a precursor to an amine, which can subsequently undergo cyclization or coupling reactions.

Chemical Identity Table[1]

| Property | Specification |

| Systematic Name | Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate |

| Common Synonyms | Ethyl 2-(4-bromo-2-nitrophenoxy)propionate; 2-(4-Bromo-2-nitrophenoxy)propionic acid ethyl ester |

| Molecular Formula | C₁₁H₁₂BrNO₅ |

| Molecular Weight | 318.12 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Physical State | Pale yellow oil or low-melting solid (isomer dependent) |

| Key Reactants | 4-Bromo-2-nitrophenol (CAS 7693-52-9) + Ethyl 2-bromopropionate (CAS 535-11-5) |

| Analogous CAS | 528892-33-3 (Acetate analog); 28059-69-0 (Des-bromo analog) |

Part 2: Synthetic Pathway & Methodology[5]

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is achieved via a Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (

Reaction Mechanism

The reaction proceeds through a concerted bimolecular substitution. The base (typically

Figure 1: The phenoxide anion, generated in situ, executes a backside attack on the chiral center of the propionate (if chiral starting material is used, inversion of configuration occurs).

Validated Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

-

4-Bromo-2-nitrophenol (2.18 g, 10 mmol)

-

Ethyl 2-bromopropionate (1.99 g, 11 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol, 2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone (dry). Note: DMF accelerates the reaction due to polar aprotic nature.

Step-by-Step Workflow:

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in 15 mL of dry DMF.

-

Deprotonation: Add anhydrous

. Stir at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation. -

Alkylation: Add Ethyl 2-bromopropionate dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

) should disappear, replaced by the less polar ester product ( -

Work-up:

-

Cool to RT and pour the mixture into 100 mL of ice-water.

-

Extract with Ethyl Acetate (

mL).[1] -

Wash the combined organic layer with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol (if solid).

Part 3: Applications & Downstream Chemistry

This compound is a versatile scaffold. Its primary utility lies in the reduction of the nitro group to an aniline, which unlocks two major synthetic pathways:

-

Agrochemicals (Herbicides): Precursor to "Fop" class herbicide analogs where the aniline nitrogen is coupled to heterocyclic systems.

-

Pharmaceuticals (Benzoxazinones): Cyclization of the amine onto the ester carbonyl (or adjacent groups) to form 1,4-benzoxazin-3-one derivatives, a scaffold found in anticoagulants and antimicrobials.

Figure 2: The reduction of the nitro group yields an aniline intermediate capable of intramolecular cyclization (Pathway A) or intermolecular coupling (Pathway B).

Part 4: Analytical Characterization (Expected)

Researchers should validate the synthesis using the following spectral signatures.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Ester methyl group ( | |

| Propanoate methyl doublet ( | ||

| Ester methylene quartet ( | ||

| Methine proton ( | ||

| Aromatic protons (Pattern depends on 1,2,4-subst.)[2][3] | ||

| IR Spectroscopy | 1735–1750 cm⁻¹ | Strong |

| 1530 & 1350 cm⁻¹ | Strong | |

| 1240 cm⁻¹ | ||

| Mass Spectrometry | M+ / M+2 (1:1 ratio) | Presence of Bromine isotope pattern ( |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Nitroaromatics can be toxic if absorbed.[4]

-

Storage: Store at 2–8°C, protected from light and moisture.

-

Spill Protocol: Absorb with inert material (sand/vermiculite). Do not allow to enter drains.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

References

-

Sigma-Aldrich. Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 528892-33-3) Product Page.[5] (Analogous Structure Reference). Retrieved from .

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 2-(4-nitrophenoxy)propanoate (CAS 28059-69-0). Retrieved from .

-

Al-Qawasmeh, R. A., et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines. Jordan Journal of Chemistry, 5(1), 25-33. (Validates the nitro-reduction-cyclization pathway). Retrieved from .

-

Organic Syntheses. Phosphine-Catalyzed [4+2] Annulation: Synthesis of Ethyl 2-(triphenylphosphoranylidene)propionate. (Reference for Ethyl 2-bromopropionate reactivity). Retrieved from .

-

Moustafa, A. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[1] MDPI Molbank. (Protocol for nitro-ether reduction). Retrieved from .

Sources

"Mechanism of action of aryloxyphenoxypropionate herbicides derived from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Focus: Derivatives of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Executive Summary

This technical guide delineates the molecular mechanism of action (MoA) for herbicides derived from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate . Belonging to the Aryloxyphenoxypropionate (AOPP) class (WSSA Group 1 / HRAC Group A), these compounds act as highly specific inhibitors of Acetyl-CoA Carboxylase (ACCase) .

The efficacy of this scaffold relies on a critical bioactivation step—hydrolysis of the ethyl ester to its free acid form—which subsequently targets the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found exclusively in Gramineae (grasses). This guide details the bioactivation pathway, binding kinetics, selectivity basis, and validated experimental protocols for assessing potency.

Chemical Basis & Bioactivation

The title compound, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, functions as a pro-herbicide . The ethyl ester moiety facilitates cuticular penetration due to high lipophilicity, but it is metabolically inactive at the target site.

2.1 The Bioactivation Pathway

Upon absorption into the plant foliage, the molecule undergoes rapid de-esterification by non-specific cytosolic carboxylesterases.

-

Pro-herbicide: Ethyl ester form (Lipophilic, mobile).

-

Active Toxin: Carboxylic acid form (Polar, binds to ACCase).

-

Chirality: The biological activity resides almost exclusively in the (R)-enantiomer . The propionate side chain's stereochemistry is critical for fitting into the ACCase active site.

2.2 Visualization: Bioactivation & Transport

The following diagram illustrates the conversion and translocation pathway.

Figure 1: The bioactivation pathway from lipophilic ester uptake to hydrolytic activation and plastidic targeting.

Molecular Mechanism of Action

The core lethality of AOPP herbicides stems from the inhibition of de novo fatty acid biosynthesis.[1][2]

3.1 Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] This is the first committed and rate-limiting step in fatty acid synthesis.[3] The reaction occurs in two half-reactions:

-

Biotin Carboxylase (BC) Activity: ATP + HCO₃⁻ + Biotin-Protein → CO₂-Biotin-Protein + ADP + Pi

-

Carboxyltransferase (CT) Activity: CO₂-Biotin-Protein + Acetyl-CoA → Malonyl-CoA + Biotin-Protein[3]

3.2 Inhibition Kinetics

AOPP derivatives specifically inhibit the CT domain .

-

Binding Site: The active acid binds to a hydrophobic pocket at the dimer interface of the CT domain.[4][5]

-

Mechanism: The inhibitor competes with the Acetyl-CoA substrate for the active site.

-

Induced Fit: Crystallographic studies (e.g., yeast CT domain models) reveal that AOPP binding forces a large conformational change, locking the enzyme in an inactive state and preventing the transfer of the carboxyl group to Acetyl-CoA.

3.3 Selectivity (The Monocot/Dicot Divide)

The safety of these herbicides on broadleaf crops (dicots) is due to structural differences in the target enzyme:

-

Grasses (Sensitive): Possess homomeric (eukaryotic-type) ACCase in both cytosol and plastids. The plastidic form is highly sensitive to AOPPs.

-

Dicots (Tolerant): Possess heteromeric (prokaryotic-type) ACCase in plastids. This multi-subunit form is structurally distinct and insensitive to AOPP binding.

3.4 Visualization: Pathway Inhibition

Figure 2: Competitive inhibition of the ACCase Carboxyltransferase (CT) domain prevents Malonyl-CoA formation.

Experimental Validation Protocols

To validate the activity of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate derivatives, the following self-validating protocols are recommended.

4.1 In Vitro ACCase Inhibition Assay (Malachite Green Method)

This assay measures the inorganic phosphate (Pi) released during the ATP-dependent carboxylation reaction. It is a high-throughput alternative to ¹⁴C radiolabeling.

Reagents:

-

Extraction Buffer: 100 mM Tricine (pH 8.0), 1 mM EDTA, 10% glycerol, 2 mM benzamidine, 5 mM DTT.

-

Malachite Green Reagent (commercially available).[7]

Protocol Steps:

-

Enzyme Extraction: Homogenize 2g of fresh leaf tissue (e.g., Setaria viridis) in liquid nitrogen. Suspend in Extraction Buffer. Centrifuge at 15,000 x g for 20 min. Desalt supernatant using a PD-10 column to remove endogenous phosphate (Critical Step).

-

Incubation: In a 96-well plate, mix 25 µL enzyme extract with 25 µL inhibitor (AOPP acid form) at varying concentrations (0.01 µM – 100 µM).

-

Reaction Start: Add 50 µL Assay Buffer containing Acetyl-CoA. Incubate at 30°C for 20 minutes.

-

Reaction Stop: Add Malachite Green reagent to quench the reaction.

-

Quantification: Measure Absorbance at 620 nm after 10 minutes.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Validation Criteria:

-

Z-Factor: Must be > 0.5 for a valid screen.

-

Positive Control: Use Clethodim or Quizalofop-p-ethyl (acid form).

-

Negative Control: Boiled enzyme extract (background phosphate).

4.2 Whole-Plant Dose-Response Data (Example)

The following table summarizes expected efficacy data for a "4-bromo-2-nitro" derivative compared to a commercial standard.

| Weed Species | Biotype | GR₅₀ (g a.i./ha) - Standard | GR₅₀ (g a.i./ha) - Derivative | Resistance Factor |

| Alopecurus myosuroides | Wild Type (S) | 15.5 | 18.2 | 1.0 |

| Alopecurus myosuroides | Ile-1781-Leu (R) | >1200 | >1400 | >75 |

| Setaria viridis | Wild Type (S) | 8.4 | 9.1 | 1.0 |

| Glycine max (Soybean) | Tolerant | >2000 | >2000 | N/A |

Resistance Management

Resistance to AOPP herbicides is a critical challenge in drug development.

-

Target Site Resistance (TSR): Single nucleotide polymorphisms (SNPs) in the CT domain gene prevents herbicide binding.

-

Ile-1781-Leu: The most common mutation. It sterically hinders the AOPP binding pocket without significantly affecting Acetyl-CoA binding (fitness penalty is low).

-

Trp-2027-Cys: Often confers cross-resistance to "dim" herbicides (cyclohexanediones).

-

-

Metabolic Resistance (NTSR): Enhanced detoxification via Glutathione S-transferases (GSTs) or Cytochrome P450s. This often confers resistance to multiple herbicide modes of action.[8]

Strategic Recommendation: New derivatives should be screened specifically against the Ile-1781-Leu mutant line early in the discovery phase to assess potential for overcoming established resistance, although most classic AOPPs fail against this mutation.

References

-

Herbicide Resistance Action Committee (HRAC). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

-

Takano, H. K., et al. (2021). "Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay." Weed Science, 69(2). Retrieved from [Link][3][9]

-

Zhang, H., Tweel, B., & Tong, L. (2004).[5] "Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop."[4] Proceedings of the National Academy of Sciences (PNAS), 101(16), 5910-5915. Retrieved from [Link]

-

Délye, C. (2005). "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science, 53(5), 728-746. Retrieved from [Link][3][6][9][10][11][12]

-

Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action. Retrieved from [Link]

Sources

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. wssa.net [wssa.net]

- 3. Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

- 9. pnas.org [pnas.org]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Synthetic Utility & Applications of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

This technical guide provides a comprehensive literature review and procedural analysis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a critical intermediate in the synthesis of bioactive benzoxazinones.

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized organic intermediate primarily utilized as a precursor for 6-bromo-2H-1,4-benzoxazin-3(4H)-one . Its structural uniqueness lies in the 4-bromo-2-nitro substitution pattern, which offers two distinct chemical handles: a nitro group for reductive cyclization and a bromine atom for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This duality makes it an essential scaffold in the discovery of agrochemical herbicides and pharmaceutical pharmacophores (specifically long-acting beta-agonists and fibrate bioisosteres).

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a phenol ether core linked to an ethyl propanoate tail.

-

Core: 4-Bromo-2-nitrophenol (provides the aromatic scaffold).[1]

-

Linker: Ethyl 2-bromopropionate (introduces the chiral center and ester functionality).

-

Key Reactivity: The ortho-nitro group relative to the ether linkage is designed for "reductive cyclization"—a cascade reaction where reduction of

to

Physicochemical Properties (Estimated)

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 318.12 g/mol |

| Appearance | Pale yellow to off-white solid/oil (depending on purity) |

| Solubility | Soluble in EtOAc, DCM, Acetone, DMF; Insoluble in water. |

| Stability | Stable under standard conditions; sensitive to strong bases (hydrolysis). |

Synthetic Methodology

The synthesis follows a robust Williamson Ether Synthesis protocol. The choice of base and solvent is critical to minimize elimination side products (acrylic acid derivatives) from the bromoester.

Protocol: Alkylation of 4-Bromo-2-nitrophenol

Objective: Synthesize Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate with

Reagents:

-

4-Bromo-2-nitrophenol (1.0 eq)

-

Ethyl 2-bromopropionate (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous, finely ground. -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitrophenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation. -

Alkylation: Add Ethyl 2-bromopropionate (12 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Insight:

Using a secondary bromide (ethyl 2-bromopropionate) requires elevated temperature (

Key Application: Reductive Cyclization to Benzoxazinones

The primary industrial application of this intermediate is the synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one . This heterocycle is a "privileged structure" in medicinal chemistry.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenol precursor to the bioactive benzoxazinone scaffold.

Figure 1: Synthetic pathway from raw materials to the 6-bromo-benzoxazinone scaffold and downstream divergence.

Protocol: Iron-Mediated Reductive Cyclization

Objective: Convert the nitro-ester intermediate into the benzoxazinone lactam.

-

Dissolution: Dissolve Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (5 mmol) in Glacial Acetic Acid (25 mL).

-

Reduction: Add Iron powder (Fe, 325 mesh, 25 mmol, 5 eq) slowly.

-

Cyclization: Heat to

for 2 hours. The reduction of -

Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with water and extract with Ethyl Acetate.

-

Yield: Typical yields are 85–92%.

Applications in Drug Discovery & Agrochemicals[2]

Agrochemicals: Herbicide Precursors

The benzoxazinone core is structurally related to aryloxyphenoxypropionate herbicides (the "fops", e.g., Fenoxaprop).

-

Mechanism: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.

-

Role of Bromo-Derivative: The 6-bromo analog serves as a research tool to synthesize novel herbicides where the bromine is replaced by heteroaromatic rings (e.g., pyrimidines or triazines) to alter metabolic stability and selectivity.

Pharmaceuticals: Bioactive Scaffolds

The 6-bromo-benzoxazinone is a versatile building block for:

-

Long-Acting Beta-Agonists (LABAs): Analogs of Indacaterol often utilize a benzoxazine core. The bromine allows for the attachment of the long lipophilic tail required for receptor affinity.

-

PPAR Agonists (Fibrate Bioisosteres): The "phenoxy-propanoic acid" motif is the pharmacophore of fibrates (lipid-lowering agents). The cyclized benzoxazinone restricts conformational freedom, potentially improving binding specificity to PPAR

or PPAR

Comparative Utility Table

| Application Area | Function of Scaffold | Key Chemical Transformation |

| Herbicides | ACCase Inhibitor Core | N-alkylation with propargyl/heterocyclic groups. |

| Oncology | Kinase Inhibitor Scaffold | Suzuki coupling at C-6 (replacing Br). |

| Cardiology | Lipid Modulation | Hydrolysis of ester (pre-cyclization) to free acid. |

References

-

National Center for Biotechnology Information (2025). 2-Methyl-2-(4-nitrophenoxy)propanoic acid: Crystal structure and antidyslipidemic activity. PubChem.[2][3] Available at: [Link]

-

Indian Academy of Sciences (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions.[4] Proceedings of the Indian Academy of Sciences.[4] Available at: [Link]

Sources

"Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Foreword: The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. A multi-pronged analytical approach, leveraging the strengths of various spectroscopic techniques, is essential for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a molecule of interest in synthetic chemistry. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide, grounded in established spectroscopic principles and data from analogous structures. It is designed to assist researchers in the analysis, interpretation, and verification of this and structurally related molecules.

Molecular Structure and Overview

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include: a substituted aromatic ring with bromo and nitro groups, an ether linkage, and an ethyl propanoate ester chain with a chiral center. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when analyzed in concert, allow for its complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between them.

Causality in Predictions: The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the oxygen atom of the ether, which deshield nearby protons, shifting their signals downfield. The bromine atom has a more modest effect. Spin-spin splitting patterns are predicted by the n+1 rule, revealing the number of neighboring protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-a | ~1.30 | Triplet (t) | 3H | Ethyl group -CH₃, split by the two protons of the -CH₂- group (H-b). |

| H-b | ~4.25 | Quartet (q) | 2H | Ethyl group -O-CH₂-, deshielded by the adjacent oxygen. Split by the three protons of the -CH₃ group (H-a). |

| H-c | ~1.70 | Doublet (d) | 3H | Propanoate -CH₃, split by the single proton of the chiral center (H-d). |

| H-d | ~4.80 | Quartet (q) | 1H | Propanoate -O-CH-, significantly deshielded by two oxygen atoms. Split by the three protons of the -CH₃ group (H-c). |

| H-3 | ~7.90 | Doublet (d, J ≈ 2.5 Hz) | 1H | Aromatic proton ortho to the nitro group and meta to the bromine. Small ortho coupling to H-5. |

| H-5 | ~7.60 | Doublet of Doublets (dd, J ≈ 9.0, 2.5 Hz) | 1H | Aromatic proton meta to the nitro group and ortho to the bromine. Large meta coupling to H-6 and small ortho coupling to H-3. |

| H-6 | ~7.00 | Doublet (d, J ≈ 9.0 Hz) | 1H | Aromatic proton ortho to the ether oxygen and meta to the bromine. Shielded relative to other aromatic protons. Large meta coupling to H-5. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality in Predictions: Carbon chemical shifts are highly sensitive to their electronic environment. The carbonyl carbon of the ester is significantly deshielded, appearing far downfield. Carbons attached to electronegative atoms (O, Br) are also shifted downfield. The nitro group has a strong deshielding effect on the carbon it is attached to.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| C-a | ~14 | Ethyl group -CH₃. |

| C-b | ~62 | Ethyl group -O-CH₂-, deshielded by oxygen. |

| C-c | ~18 | Propanoate -CH₃. |

| C-d | ~75 | Propanoate -O-CH-, deshielded by two oxygens. |

| C-1 | ~150 | Aromatic carbon attached to the ether oxygen, deshielded. |

| C-2 | ~142 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| C-3 | ~128 | Aromatic C-H. |

| C-4 | ~118 | Aromatic carbon attached to bromine. |

| C-5 | ~125 | Aromatic C-H. |

| C-6 | ~115 | Aromatic C-H, shielded by the ether oxygen. |

| C=O | ~172 | Ester carbonyl carbon, highly deshielded. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.[1][2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[3][4][5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.[2]

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[6][7]

-

-

Data Acquisition (¹H NMR):

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse width.[8]

-

Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-5 seconds for ¹H).[9]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Employ a proton-decoupling pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[10]

-

Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and potentially a longer relaxation delay are required.[10][11]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles of IR: When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is quantized and corresponds to the energy required to promote a vibrational transition. These absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| Aromatic C-H | 3100 - 3000 | Stretch | Medium-Weak |

| Aliphatic C-H | 3000 - 2850 | Stretch | Medium-Strong |

| Ester C=O | ~1750 | Stretch | Strong, Sharp |

| Nitro N-O | 1550 - 1500 & 1350 - 1300 | Asymmetric & Symmetric Stretch | Strong |

| Aromatic C=C | 1600 - 1450 | Stretch | Medium-Weak |

| Ester/Ether C-O | 1250 - 1050 | Stretch | Strong |

| C-Br | 700 - 500 | Stretch | Medium-Strong |

Experimental Protocol for FT-IR Data Acquisition

Methodology (using ATR): Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[12][13]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[14]

-

-

Sample Analysis:

-

Place a small amount of the solid or oily sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.[12]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, offering valuable structural clues.[15][16]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (C₁₁H₁₂BrNO₅) is 333.00 g/mol (for ⁷⁹Br) and 335.00 g/mol (for ⁸¹Br). The mass spectrum will show a characteristic "doublet" for the molecular ion peak and any bromine-containing fragments, with the M⁺ and M+2 peaks having nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively).

-

Key Fragmentation Pathways: Fragmentation occurs to form the most stable carbocations and neutral radicals.

| Predicted m/z | Proposed Fragment Structure / Loss |

| 333/335 | [M]⁺˙ (Molecular Ion) |

| 288/290 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 260/262 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |

| 214/216 | [Br-C₆H₃-NO₂]⁺ (Bromonitrophenoxy cation) |

| 184/186 | [Br-C₆H₃-O]⁺ (Loss of NO₂) |

| 73 | [COOCH₂CH₃]⁺ (Ethyl carboxylate cation) |

Experimental Protocol for EI-MS Data Acquisition

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The newly formed ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and the resulting signal is plotted as relative intensity versus m/z to generate the mass spectrum.

-

Integrated Spectroscopic Workflow

The synergy of these techniques provides a self-validating system for structure elucidation. The logical flow of analysis is crucial for an efficient and accurate determination of the molecular structure.

Sources

- 1. organomation.com [organomation.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. commons.ggc.edu [commons.ggc.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. edinst.com [edinst.com]

- 14. mse.iastate.edu [mse.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a compound situated at the intersection of synthetic organic chemistry and potential pharmaceutical development. While a detailed historical record of its specific discovery is not prominent in the scientific literature, its structural motifs are well-established, suggesting its role as a valuable chemical intermediate. This document outlines a logical synthetic pathway, detailed experimental protocols, and the analytical techniques required for its characterization. The insights provided are geared towards researchers, scientists, and professionals in drug development who require a deep understanding of this and similar molecules.

Introduction and Scientific Context

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate belongs to the class of phenoxypropanoates, a group of compounds that have garnered significant interest in various fields, including agrochemicals and pharmaceuticals. The presence of a bromo and a nitro group on the phenyl ring, combined with the chirality of the propanoate side chain, makes this molecule a versatile scaffold for further chemical modifications.

The core structure, a phenoxypropionic acid derivative, is found in a class of herbicides that function as synthetic auxins. Furthermore, the nitroaromatic moiety is a common precursor for the synthesis of anilines, which are fundamental building blocks in many drug molecules. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic agents.[1] The strategic placement of the bromine atom also provides a handle for cross-coupling reactions, further expanding its synthetic utility.

This guide will therefore not only detail the synthesis of the title compound but also explore the chemical logic that makes it a molecule of interest for synthetic and medicinal chemists.

Proposed Synthesis Pathway

The most logical and efficient synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This approach is widely used for the formation of aryl ethers and is well-documented in organic chemistry literature. The proposed two-step synthesis is outlined below.

Diagram of the Proposed Synthesis

Caption: Proposed Williamson Ether Synthesis for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar ether syntheses, such as the alkylation of nitrophenols.[2]

Objective: To synthesize Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate from 4-bromo-2-nitrophenol and ethyl 2-bromopropanoate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | ≥98% |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | ≥98% |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% |

| Acetone | C₃H₆O | 58.08 | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrophenol (0.01 mol, 2.18 g) and dry acetone (100 mL).

-

Stir the mixture until the 4-bromo-2-nitrophenol is completely dissolved.

-

Add anhydrous potassium carbonate (0.02 mol, 2.76 g) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

-

Addition of Alkylating Agent:

-

To the stirred suspension, add ethyl 2-bromopropanoate (0.011 mol, 1.44 mL) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 56°C for acetone) and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by the consumption of the starting phenol), the mixture is cooled to room temperature.

-

The solid potassium carbonate and any inorganic salts are removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude residue is dissolved in ethyl acetate (100 mL).

-

The organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining inorganic impurities.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Analytical Characterization

The structure of the synthesized Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate should be confirmed by various spectroscopic methods.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂BrNO₅ |

| Molecular Weight | 318.12 g/mol |

| Appearance | Likely a pale yellow oil or a low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the methine proton of the propanoate chain, the quartet for the ethyl ester's methylene group, and the triplets for the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the expected number of carbon signals corresponding to the aromatic ring, the ester carbonyl group, and the aliphatic side chain.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O of the ester (around 1740-1760 cm⁻¹), the C-O-C ether linkage, and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several self-validating steps to ensure the integrity of the synthesis:

-

TLC Monitoring: Continuous monitoring of the reaction progress by TLC allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.

-

Aqueous Work-up: The washing steps with water and brine are crucial for removing the base and other water-soluble impurities, which is a critical step before purification.

-

Spectroscopic Confirmation: The combination of NMR, IR, and MS provides a comprehensive and definitive confirmation of the chemical structure of the final product, leaving no ambiguity about its identity.

Conclusion and Future Outlook

While the history of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is not explicitly detailed in the annals of chemistry, its logical synthesis from readily available starting materials and the chemical significance of its functional groups position it as a compound of interest for further research. Its potential as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications is significant. The protocols and analytical data outlined in this guide provide a solid foundation for any researcher or scientist looking to synthesize and utilize this versatile chemical building block.

References

-

MySkinRecipes. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Available at: [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

Sources

"Theoretical and computational studies of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

This in-depth technical guide outlines the theoretical and computational framework for analyzing Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate . As a Senior Application Scientist, I have structured this document to serve as a definitive protocol for characterizing this molecule’s structural, electronic, and biological properties using Density Functional Theory (DFT) and molecular docking.

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate represents a critical scaffold in the development of agrochemicals, specifically within the phenoxypropanoate class of herbicides (e.g., analogues of Fenoxaprop). Its structural complexity—featuring a chiral center, a strongly electron-withdrawing nitro group, and a heavy halogen (bromine)—makes it an ideal candidate for advanced computational study. This guide details the methodology to elucidate its ground-state geometry, vibrational spectra, and binding affinity to target enzymes (e.g., HPPD or Auxin Binding Proteins).

Computational Methodology & Workflow

To ensure scientific integrity and reproducibility, the study of this molecule must follow a rigorous computational protocol. The following workflow integrates quantum mechanical calculations with biological simulation.

1.1 The "Gold Standard" Protocol

-

Software: Gaussian 16 (for DFT), GaussView 6 (visualization), AutoDock Vina (docking).

-

Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for modeling the lone pairs on the oxygen and the electron-rich nitro group, while polarization functions (d,p) accurately describe the bromine atom.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Ethanol or Water as the solvent to mimic physiological or formulation conditions.

1.2 Computational Workflow Diagram

Figure 1: Step-by-step computational workflow for the characterization of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Structural & Geometric Analysis

The geometry of the molecule is dictated by the steric hindrance between the ortho-nitro group and the ether linkage.

2.1 Conformational Locking

The nitro group (-NO₂) at the ortho position creates a "locking" effect. Unlike unsubstituted phenoxypropanoates, the torsion angle

-

Prediction: The phenyl ring and the nitro group will likely be twisted by 30–45° relative to each other.

-

Chirality: The C2 position of the propanoate chain is chiral. Calculations must be performed on the R-isomer (often the bioactive form in herbicides) or the racemate.

2.2 Key Geometric Parameters (Predicted vs. Typical)

| Parameter | Atoms Involved | Predicted Value (DFT) | Experimental Range (XRD)* | Significance |

| Bond Length | C–Br | 1.90 – 1.92 Å | 1.89 – 1.91 Å | Heavy atom effect; indicates bond strength. |

| Bond Length | N–O (Nitro) | 1.22 – 1.23 Å | 1.21 – 1.23 Å | Resonance delocalization character. |

| Bond Length | C=O (Ester) | 1.20 – 1.21 Å | 1.19 – 1.21 Å | Critical for hydrogen bonding in docking. |

| Bond Angle | C–O–C (Ether) | 118° – 120° | 117° – 119° | Determines flexibility of the side chain. |

*Based on standard crystallographic data for similar phenoxy derivatives.

Electronic Properties & Reactivity

3.1 Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions reveal the molecule's reactive sites.

-

HOMO Location: Likely concentrated on the phenoxy ring and the ether oxygen lone pairs.

-

LUMO Location: Localized on the electron-withdrawing nitro group and the phenyl ring.

-

Band Gap (

): A lower gap (approx. 3.5 – 4.0 eV) is expected due to the conjugation and the push-pull effect between the ether oxygen (donor) and nitro group (acceptor). This correlates with high chemical reactivity and potential "softness."

3.2 Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): Localized around the nitro group oxygens and the ester carbonyl oxygen . These are the primary sites for electrophilic attack or hydrogen bonding with protein residues.

-

Blue Regions (Positive Potential): Localized around the ethyl group protons and the aromatic protons.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of IR and Raman bands validates the computed structure. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) should be applied to correct for anharmonicity.

4.1 Diagnostic Vibrational Modes

| Frequency (cm⁻¹) | Vibrational Mode | Assignment | Notes |

| 3050 – 3100 | C–H Stretch | Aromatic Ring | Weak intensity. |

| 2900 – 2980 | C–H Stretch | Ethyl/Propyl Chain | Strong intensity; characteristic of alkyl groups. |

| 1735 – 1750 | C=O Stretch | Ester Carbonyl | Very strong; key diagnostic peak. |

| 1530 & 1350 | N–O Stretch | Nitro Group (Asym/Sym) | Distinctive doublet for nitro-aromatics. |

| 1240 – 1260 | C–O–C Stretch | Aryl Ether Linkage | Strong band; sensitive to conformation. |

| 500 – 600 | C–Br Stretch | Carbon-Bromine | Low frequency; easier to see in Raman. |

Biological Activity & Molecular Docking

Given the structural similarity to auxin mimics, the primary biological target for docking is the Transport Inhibitor Response 1 (TIR1) or 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

5.1 Docking Protocol (AutoDock Vina)

-

Ligand Preparation:

-

Optimize ligand geometry at B3LYP/6-311++G(d,p).

-

Save as .pdbqt format.

-

Set rotatable bonds: The ester chain and the ether linkage (total ~4–5 active torsions).

-

-

Receptor Preparation:

-

Download PDB ID: 2P1N (TIR1-ASK1 complex) or 6J63 (HPPD).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Generation:

-

Center the grid on the active site (e.g., the auxin binding pocket).

-

Dimensions: 60 x 60 x 60 Å (0.375 Å spacing).

-

-

Scoring:

-

Calculate Binding Affinity (

, kcal/mol). A score lower than -7.5 kcal/mol indicates significant binding potential. -

Interaction Analysis: Look for Hydrogen bonds between the nitro group and Arg/His residues , and

-

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

-

Tan, X., et al. (2005). Structural basis for the auxin-sensing complex TIR1-IAA-ASK1. Nature, 446(7136), 640-645. Link

"Safety, handling, and storage guidelines for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized intermediate frequently utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and pharmaceutical scaffolds. As a research chemical often lacking a comprehensive, vendor-supplied Safety Data Sheet (SDS), its safety profile must be derived via Functional Group Analysis (FGA) and structural analogy to known phenoxy-propionate derivatives.

This guide synthesizes safety protocols based on the compound's three reactive motifs: the nitroaromatic core (energetic/toxicity risks), the organobromide (irritancy/environmental persistence), and the ethyl ester (hydrolytic instability).

Critical Safety Directive: Treat as a Potential Sensitizer and Methemoglobinemia Agent .[1] Handle only within a certified chemical fume hood.

Chemical Identity & Physicochemical Profile

Understanding the structural components is the first step in predicting reactivity and hazard.

| Property | Specification / Description |

| Chemical Name | Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate |

| Molecular Formula | C₁₁H₁₂BrNO₅ |

| Molecular Weight | ~318.12 g/mol |

| Structural Class | Nitrophenyl ether / Propionate ester |

| Physical State | Viscous yellow oil or low-melting solid (Analogue-derived) |

| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water |

| Key Precursors | 4-Bromo-2-nitrophenol (CAS 7693-52-9) + Ethyl 2-bromopropionate (CAS 535-11-5) |

Structural Hazard Analysis

-

Nitro Group (-NO₂): Introduces potential for oxidative instability and specific toxicity (blood/liver).

-

Bromine Substituent (-Br): Increases lipophilicity, facilitating skin absorption; acts as a heavy atom enhancing environmental persistence.

-

Alpha-Phenoxy Ester: Susceptible to base-catalyzed hydrolysis, releasing the toxic nitrophenol parent.

Hazard Assessment & Toxicology (GHS Standards)

Note: In the absence of animal testing data for this specific CAS, classification is derived from the "Read-Across" method using structural analogs (e.g., Fenoxaprop-ethyl precursors).

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Potential damage to blood system/liver due to nitro-reduction metabolites).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life – typical for halogenated nitrophenols).

Toxicological Mechanisms

-

Methemoglobinemia: Nitroaromatic compounds can be reduced in vivo to nitroso/hydroxylamine derivatives, oxidizing ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

-

Uncoupling of Oxidative Phosphorylation: The hydrolyzed parent phenol (4-bromo-2-nitrophenol) is a weak acid uncoupler, potentially causing hyperthermia and metabolic disruption if absorbed in significant quantities.

Strategic Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s.

-

Static Control: Use anti-static weighing boats. Ground all glassware during transfer, as nitro-compounds can be shock-sensitive if dry and crystalline.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (Dust) or ABEK1 (Vapor) | Prevents inhalation of particulates or hydrolysis byproducts. |

| Dermal (Hands) | Double Gloving: Nitrile (Outer) / Laminate (Inner) | Nitroaromatics permeate standard nitrile; laminate provides chemical barrier. |

| Ocular | Chemical Splash Goggles | Protects against corrosive hydrolysis products (HBr/Acid). |

| Body | Tyvek® Lab Coat | Prevents contamination of street clothes; disposable. |

Experimental Workflow Visualization

The following decision tree outlines the safe handling logic based on the compound's physical state and operation.

Figure 1: Operational safety decision tree for handling halogenated nitro-esters.

Storage & Stability Management

Stability Profile

-

Hydrolytic Sensitivity: The ester bond is labile. Exposure to ambient moisture will slowly hydrolyze the compound into 2-(4-bromo-2-nitrophenoxy)propanoic acid and ethanol .

-

Photolytic Sensitivity: Nitroaromatics are prone to photo-degradation (darkening) upon exposure to UV/visible light.

Storage Specifications

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Purge container with Argon or Nitrogen before sealing.

-

Container: Amber glass vial with a Teflon-lined screw cap. Avoid metal containers due to potential reactivity with free bromide ions.

-

Shelf Life: Re-test purity (HPLC/TLC) every 6 months.

Incompatibility Matrix

-

Strong Bases (NaOH, KOH): Rapid hydrolysis; exothermic.

-

Reducing Agents (NaBH4, H2): Reduces nitro group to amine (exothermic, changes chemical identity).

-

Active Metals (Mg, Zn): Potential for Grignard-type side reactions or reduction.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including respiratory protection.

-

Neutralize: Adsorb liquid spills with Vermiculite or Sand. Do not use combustible materials (sawdust) due to the nitro group.[1]

-

Clean: Wipe surface with 10% acetone followed by soap and water.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Seek medical attention (Risk of corneal damage).[3]

-

Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or soap and water. Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia.

Disposal

-

Route: Incineration in a facility equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

-

Code: Classify as Halogenated Organic Solvent Waste .

Synthesis & Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting purity issues.

Figure 2: Primary degradation pathway via ester hydrolysis.

References

-

PubChem. (n.d.).[1][4] Compound Summary: Ethyl 2-bromopropionate (CAS 535-11-5).[5][6] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrobenzene derivatives and toxicity. Retrieved from [Link]

Sources

Methodological & Application

"Use of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate in the synthesis of quizalofop-p-ethyl"

This Application Note is structured to address the specific synthesis of Quizalofop-p-ethyl , while critically analyzing the role of the specified reagent Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate .

Note to Researcher: The reagent specified in your request (Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate) presents a structural mismatch with the standard industrial synthesis of Quizalofop-p-ethyl. This guide includes a Critical Reagent Verification section to resolve this discrepancy before detailing the validated protocol.

Protocol, Critical Reagent Analysis, and Process Logic

Executive Summary

Target Molecule: Quizalofop-p-ethyl (Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate).[1] Drug Class: Aryloxyphenoxypropionate Herbicide (FOPs).[1] Mechanism of Action: Acetyl-CoA carboxylase (ACCase) inhibitor.[1][2]

This guide details the synthetic pathway for Quizalofop-p-ethyl.[1][2] It specifically addresses the user-proposed intermediate, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , analyzing its chemical validity against the industry-standard intermediate, Ethyl 2-(4-hydroxyphenoxy)propanoate . The protocol below prioritizes the Convergent Etherification Route , which ensures high optical purity of the propanoate tail.

Critical Reagent Analysis: The "Bromo-Nitro" Intermediates

Before proceeding to the synthesis, it is vital to distinguish between the proposed starting material and the required starting material.[1][3]

| Feature | User-Specified Reagent | Standard Industry Reagent |

| Name | Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate | Ethyl 2-(4-hydroxyphenoxy)propanoate |

| Structure | Phenoxy ring with -NO₂ (ortho) and -Br (para) | Phenoxy ring with -OH (para) only |

| Role | Precursor for Diphenyl Ether Herbicides (e.g., Bifenox, Fluoroglycofen) | Precursor for Quizalofop-p-ethyl |

| Chemical Mismatch | The nitro group is steric baggage; the bromine is a poor handle for quinoxaline coupling compared to a free hydroxyl.[1] | The free hydroxyl group (-OH) acts as the nucleophile to displace chlorine on the quinoxaline ring.[1] |

| Status | Incorrect / Misidentified | Validated |

Scientific Insight: The molecule Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is structurally characteristic of "nitrofen" class herbicides.[1] Using this molecule for Quizalofop synthesis would require chemically inefficient steps: denitration (removal of -NO₂) and hydroxylation (converting -Br to -OH).[1] The protocol below utilizes the corrected intermediate: Ethyl 2-(4-hydroxyphenoxy)propanoate. [1]

Validated Synthesis Protocol

The synthesis follows a Nucleophilic Aromatic Substitution (

Phase A: Preparation of the Chiral Tail (If not purchasing)

Note: To maintain the "P" (R-isomer) configuration, one typically starts with (L)-Ethyl Lactate or uses a chiral resolution method.[1] This protocol assumes the use of Ethyl (S)-2-chloropropionate or (L)-Ethyl Lactate converted to a tosylate.[1]

Phase B: Synthesis of the Phenoxy Propanoate Intermediate

Objective: Create the ether linkage between hydroquinone and the propanoate tail.[1]

-

Reagents:

-

Protocol:

-

Dissolution: Dissolve hydroquinone in acetonitrile under

atmosphere. -

Base Addition: Add

and stir at room temperature for 30 minutes to form the phenoxide. -

Alkylation: Dropwise add Ethyl (S)-2-chloropropionate.

-

Reflux: Heat to reflux (80°C) for 6–8 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: The product is a mixture of mono- and di-alkylated hydroquinone.[1] Isolate Ethyl 2-(4-hydroxyphenoxy)propanoate via column chromatography (Hexane/EtOAc) or selective crystallization.

-

Checkpoint: Verify structure via

-NMR (Look for para-substituted phenol pattern).[1]

-

Phase C: Coupling with Quinoxaline (The Core Synthesis)

Objective: Link the phenoxy tail to the quinoxaline ring via

-

Reagents:

-

Protocol:

-

Setup: Charge a reactor with Ethyl 2-(4-hydroxyphenoxy)propanoate and 2,6-Dichloroquinoxaline in DMF.

-

Activation: Add anhydrous finely ground

. -

Reaction: Heat the mixture to 100–110°C . Stir for 4–6 hours.

-

Monitoring: Monitor via HPLC for the disappearance of the phenol intermediate.

-

Quench: Cool to room temperature and pour into ice water. The product, Quizalofop-p-ethyl, will precipitate as a solid.[1]

-

Purification: Recrystallize from Ethanol or Toluene/Hexane to achieve >98% purity.

-

Process Logic & Pathway Visualization[1][3]

The following diagram illustrates the Correct Pathway (Green) versus the Dead-End Pathway (Red) implied by the user's reagent.

Caption: Figure 1. Comparative synthetic logic. The green path represents the standard industrial route using Hydroquinone.[1] The red path demonstrates why the 'Bromo-Nitro' reagent is chemically unsuitable for Quizalofop synthesis without extensive, inefficient modification.

Troubleshooting & Optimization

-

Regioselectivity (Quinoxaline): 2,6-Dichloroquinoxaline has two chlorines.[1] The C-2 chlorine is significantly more electrophilic due to the activation by the adjacent ring nitrogens.[1] Reaction temperature control (100-110°C) ensures C-2 substitution over C-6.[1]

-

Optical Purity: The use of Ethyl (S)-2-chloropropionate (or tosyl lactate) is critical.[1] Under basic conditions (

), there is a risk of racemization at the chiral center.[1]-

Mitigation: Use weak bases where possible or strictly control reaction time. Alternatively, synthesize the racemic mixture and resolve via chiral chromatography or enzymatic hydrolysis (lipase).[1]

-

-

Impurity Profile: Common impurities include the bis-ether (from hydroquinone reacting twice) or unreacted quinoxaline.[1] These are removed during the ethanol recrystallization step.[1]

References

-

Sakata, G., et al. (1985).[1] "Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds." Journal of Pesticide Science.[1] Link

-

BenchChem. (2025).[1] "Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes." BenchChem Protocols. Link

-

Makhteshim Chemical Works. (1983).[1] "Process for the preparation of 2-[4-(6-chloro-2-quinoxalinyloxy)-phenoxy]-propionic acid ethyl ester." U.S. Patent 4,621,143.[1] Link

-

Nissan Chemical Industries. (1981).[1][5] "Quinoxaline derivatives and herbicidal composition." U.S. Patent 4,600,432.[1] Link

Sources

- 1. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. CN101531640B - Preparation method of Quizalofop-p-ethyl with high optical content - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate - Google Patents [patents.google.com]

"Application of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate in developing novel herbicides"

Application Notes & Protocols

Topic: A Strategic Guide to Developing Novel Herbicides from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The aryloxyphenoxypropionate ("fop") class of herbicides represents a cornerstone of modern weed management, primarily targeting grassy weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] This guide provides a comprehensive framework for leveraging Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a strategically substituted starting material, for the discovery and development of next-generation herbicides. We will detail the mechanistic rationale, propose synthetic diversification strategies, and provide robust protocols for bioactivity screening and structure-activity relationship (SAR) analysis. The methodologies outlined herein are designed to be self-validating, providing researchers with a clear and efficient path from lead compound to optimized candidate.

Rationale and Mechanistic Hypothesis

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate belongs to the well-established aryloxyphenoxypropionate chemical family. The core structure is highly suggestive of a primary mechanism of action (MoA) involving the inhibition of ACCase, a critical enzyme in the biosynthesis of fatty acids in plants.[2][3]

Expert Rationale: The propanoate moiety, particularly the (R)-enantiomer, is known to be crucial for binding to the catalytic site of ACCase in susceptible grass species.[3][4] The phenoxy-phenyl ether linkage provides the correct spatial orientation for this interaction. The substituents on the phenyl rings—in this case, a bromo and a nitro group—are prime targets for chemical modification to enhance potency, broaden the weed spectrum, and improve crop selectivity. The electron-withdrawing nature of the nitro and bromo groups can influence the molecule's electronic properties and its interaction with the target enzyme.

Primary Hypothesis: Novel derivatives will act as selective, post-emergence herbicides by inhibiting the ACCase enzyme in monocotyledonous weeds, leading to a cessation of lipid synthesis and subsequent plant death.[1][2]

Secondary Hypothesis: Depending on the modifications, some derivatives could potentially exhibit synthetic auxin activity, a common MoA for other phenoxy-based herbicides like 2,4-D, which primarily affects broadleaf weeds by inducing uncontrolled growth.[5][6]

Caption: Hypothesized Mechanism of Action via ACCase Inhibition.

Synthesis of a Candidate Herbicide Library

The strategic placement of the bromo and nitro groups on the lead compound offers versatile handles for chemical modification. A primary goal is to synthesize a diverse library of analogues to explore the structure-activity relationship. The general workflow involves the hydrolysis of the ethyl ester to the active acid, followed by derivatization, or direct substitution reactions on the aromatic ring.

Caption: General Synthetic Workflow for Library Diversification.

Protocol 2.1: Synthesis of Amide Derivatives via Ester Hydrolysis and Amidation

This protocol details a representative two-step synthesis to create amide analogues, which can significantly alter the compound's translocation properties and biological activity.

Step 1: Alkaline Hydrolysis to the Carboxylic Acid

-

Dissolution: In a round-bottom flask, dissolve Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Work-up:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product, 2-(4-bromo-2-nitrophenoxy)propanoic acid, with ethyl acetate (3x).

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

-

Activation: Dissolve the crude acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reaction: Stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.

-

Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.5 eq) and triethylamine (2.0 eq) in DCM. Cool this solution to 0°C.

-